molecular formula C24H31N3O2 B2435681 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 921895-01-4

4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No.: B2435681
CAS No.: 921895-01-4
M. Wt: 393.531
InChI Key: MJTLFZRECXEZBN-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H31N3O2 and its molecular weight is 393.531. The purity is usually 95%.
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Scientific Research Applications

Receptor Antagonism and Neurotransmitter Interaction

  • Research has shown that derivatives similar to 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, specifically 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives, are potent H(3) receptor antagonists. These compounds exhibit potent in vitro binding and functional activities at the H(3) receptor, good selectivities against other neurotransmitter receptors and ion channels, acceptable pharmacokinetic properties, and favorable in vivo profiles (Zhou et al., 2012).

Crystallographic Studies and Structural Characterization

  • In crystallographic studies, similar compounds like 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide have been characterized by X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13 C-NMR spectroscopy. These studies provide insights into the polymorphs, thermal behavior, and vibrational properties of related benzamide compounds (Yanagi et al., 2000).

Anticancer Activity

  • A series of benzamide derivatives, similar to this compound, have been synthesized and evaluated for anticancer activity. These compounds, including N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides, showed moderate to good anticancer activity against various human cancer cell lines. The presence of methoxy and nitro groups in the benzamide moiety enhances potency (Mohan et al., 2021).

Chemical Synthesis and Pharmacological Interest

  • The chemical synthesis of related compounds, such as substituted 1H-1-pyrrolylcarboxamides, has been explored due to their pharmacological interest. These compounds have been synthesized via acyl chlorides, and their structures were characterized by techniques like TLC, NMR, and IR spectroscopy (Bijev et al., 2003).

Properties

IUPAC Name

4-ethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-3-29-21-9-6-18(7-10-21)24(28)25-17-23(27-13-4-5-14-27)19-8-11-22-20(16-19)12-15-26(22)2/h6-11,16,23H,3-5,12-15,17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTLFZRECXEZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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